molecular formula C6H7NO2 B6235271 5-ethyl-1,3-oxazole-2-carbaldehyde CAS No. 1083224-33-2

5-ethyl-1,3-oxazole-2-carbaldehyde

Cat. No.: B6235271
CAS No.: 1083224-33-2
M. Wt: 125.13 g/mol
InChI Key: OAFKSZXBMPQKOI-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-oxazole-2-carbaldehyde is a heterocyclic compound featuring an oxazole ring substituted with an ethyl group at the 5-position and a carbaldehyde group at the 2-position. Its molecular formula is C₆H₇NO₂, with a molecular weight of 125.13 g/mol . The carbaldehyde group renders it reactive toward nucleophilic additions, while the ethyl substituent introduces moderate electron-donating and steric effects. This compound serves as a versatile building block in organic synthesis, particularly for constructing pharmacophores or functionalized heterocycles.

Properties

IUPAC Name

5-ethyl-1,3-oxazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-5-3-7-6(4-8)9-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFKSZXBMPQKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083224-33-2
Record name 5-ethyl-1,3-oxazole-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1,3-oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The aldehyde group can then be introduced through formylation reactions using reagents such as formic acid or formyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1,3-oxazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: 5-ethyl-1,3-oxazole-2-carboxylic acid.

    Reduction: 5-ethyl-1,3-oxazole-2-methanol.

    Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

5-ethyl-1,3-oxazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-1,3-oxazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The oxazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position Isomer: 4-Ethyl-1,3-oxazole-2-carbaldehyde

Molecular Formula: C₆H₇NO₂ Molecular Weight: 125.13 g/mol Key Differences:

  • The ethyl group at the 4-position (adjacent to the carbaldehyde) creates distinct electronic and steric effects compared to the 5-ethyl analog.
  • Steric hindrance near the carbaldehyde may reduce accessibility for nucleophilic reactions, such as condensation or imine formation.

Substituent Size Analogue: 5-tert-Butyl-1,3-oxazole-2-carbaldehyde

Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol Key Differences:

  • The tert-butyl group at the 5-position introduces significant steric bulk, which may:
    • Reduce solubility in polar solvents.
    • Hinder reactions at the carbaldehyde group due to spatial constraints.

Heterocyclic Carbaldehyde Analogue: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Molecular Formula: Not explicitly provided, but structurally distinct (pyrazole core). Key Differences:

  • The pyrazole ring (vs. oxazole) has different electronic properties due to the presence of two adjacent nitrogen atoms.
  • Substituents like 3-chlorophenylsulfanyl and trifluoromethyl groups impart strong electron-withdrawing effects, contrasting with the electron-donating ethyl group in the oxazole analog.
  • The carbaldehyde in this compound is likely more electrophilic due to the electron-withdrawing trifluoromethyl group, enhancing reactivity in nucleophilic additions .

Data Table: Structural and Physical Properties

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties
5-Ethyl-1,3-oxazole-2-carbaldehyde 5-ethyl C₆H₇NO₂ 125.13 Moderate steric bulk, electron-donating
4-Ethyl-1,3-oxazole-2-carbaldehyde 4-ethyl C₆H₇NO₂ 125.13 Increased steric hindrance near aldehyde
5-tert-Butyl-1,3-oxazole-2-carbaldehyde 5-tert-butyl C₈H₁₁NO₂ 153.18 High steric hindrance, reduced solubility
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole core with trifluoromethyl - - Enhanced electrophilicity due to electron-withdrawing groups

Biological Activity

5-Ethyl-1,3-oxazole-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by an oxazole ring with an ethyl substituent and an aldehyde group. Its chemical formula is C₇H₉NO₂, and it possesses unique reactivity due to the presence of the aldehyde functional group, which can participate in various chemical reactions including oxidation and reduction.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the oxazole ring may enhance binding affinity to specific targets within cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various oxazole derivatives, compounds similar in structure showed significant activity against several bacterial strains, suggesting that modifications to the oxazole ring can enhance efficacy against pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that derivatives of oxazole compounds can inhibit cell proliferation in various cancer cell lines. For instance, structural modifications leading to increased hydrophobicity have been associated with improved antiproliferative activity against human cancer cell lines such as MDA-MB-231 and HeLa .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for developing more potent derivatives. Key findings include:

  • Functional Group Influence : The presence of electron-withdrawing groups (e.g., -NO₂) significantly enhances biological activity by stabilizing reactive intermediates .
CompoundIC₅₀ (μM)Activity
This compoundTBDAntimicrobial
Derivative A0.075Anticancer
Derivative B0.0046Anticancer

Case Studies

  • Antimicrobial Efficacy : A series of experiments tested the antimicrobial effects of various oxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the ethyl group enhanced activity against resistant strains .
  • Antitumor Activity : In a study focusing on the MDA-MB-231 breast cancer cell line, several derivatives showed decreased IC₅₀ values when hydroxyl groups were introduced, suggesting a strategy for improving potency through functionalization .

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